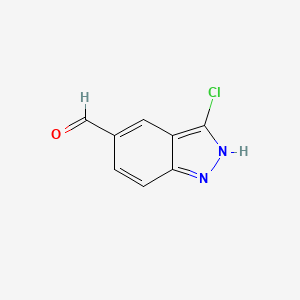

3-Chloro-1H-indazole-5-carbaldehyde

Description

The exact mass of the compound 3-Chloro-1H-indazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-1H-indazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1H-indazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBPTICJDNOFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672255 | |

| Record name | 3-Chloro-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-03-8 | |

| Record name | 3-Chloro-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1H-indazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Chloro-1H-indazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 3-Chloro-1H-indazole-5-carbaldehyde, a key heterocyclic building block whose strategic functionalization enables the synthesis of diverse compound libraries for drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its characterization, and discuss its versatile applications. This document is intended to serve as a practical resource for scientists leveraging this intermediate in the design and synthesis of novel therapeutics.

Physicochemical and Structural Characteristics

3-Chloro-1H-indazole-5-carbaldehyde is a solid, typically a powder, with molecular characteristics that make it a valuable intermediate in organic synthesis.[3] Its identity is defined by the Chemical Abstracts Service (CAS) number 1086391-03-8 .[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 1086391-03-8 | [3][4][5] |

| Molecular Formula | C₈H₅ClN₂O | [3][4] |

| Molecular Weight | 180.59 g/mol | [3][5] |

| Appearance | Powder | [3] |

| Melting Point | 190-195 °C | [3][4] |

| InChI Key | PQBPTICJDNOFJF-UHFFFAOYSA-N | [3] |

| SMILES String | Clc1n[nH]c2ccc(C=O)cc12 | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis and Mechanism

The synthesis of functionalized indazoles is a critical task in medicinal chemistry. One of the most effective methods for generating indazole-carboxaldehydes is through the nitrosation of corresponding indole precursors.[1] This transformation involves an acid-catalyzed reaction with a nitrosating agent, such as sodium nitrite, which leads to the cleavage of the indole C2-C3 bond and subsequent recyclization to form the thermodynamically stable indazole ring system.

The causality for this pathway's success lies in the electron-rich nature of the indole ring, which is susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ. The subsequent rearrangement and ring-opening/closure cascade is an efficient route to the desired indazole core.

Below is a representative workflow for this synthetic transformation.

Caption: General workflow for the synthesis of indazole aldehydes via indole nitrosation.

Applications in Drug Discovery

The true value of 3-Chloro-1H-indazole-5-carbaldehyde lies in its identity as a versatile chemical scaffold. The presence of two distinct reactive handles—the aldehyde and the chloro group—on a privileged heterocyclic core allows for extensive and divergent functionalization.

-

The Aldehyde Group (C5-position): This functional group is a gateway to a vast array of chemical transformations. It readily undergoes reductive amination to install diverse amine side chains, Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions with various nucleophiles to construct new heterocyclic rings. These modifications are crucial for probing the structure-activity relationships (SAR) of potential drug candidates.[1]

-

The Chloro Group (C3-position): The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAᵣ) or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of a wide range of aryl, heteroaryl, alkyl, and amine substituents, further expanding the chemical space accessible from this single intermediate.

This dual functionality makes it a powerful starting point for building libraries of compounds targeted at various biological targets, most notably protein kinases, where the indazole core acts as an effective hinge-binding motif.[2][6]

Caption: Synthetic utility of 3-Chloro-1H-indazole-5-carbaldehyde as a divergent building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Chloro-1H-indazole-5-carbaldehyde is essential for user safety.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[3] The primary hazard statement is H302: Harmful if swallowed.[3][7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses with side shields (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95 type) should be used to prevent inhalation.[3][8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances and sources of ignition.[8]

-

First Aid:

-

Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor immediately for medical help.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7][8]

-

Exemplary Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of indazole-carboxaldehydes from indole precursors.[1]

Objective: To synthesize 3-Chloro-1H-indazole-5-carbaldehyde from a suitable indole starting material.

Reagents & Materials:

-

5-Chloro-1H-indole-3-carbaldehyde (Starting Material)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: To a solution of sodium nitrite (e.g., 8 equivalents) in deionized water at 0 °C (ice bath), slowly add 2N HCl (e.g., 7 equivalents). Stir the resulting mixture under an inert atmosphere (e.g., Argon) for 10 minutes. Add DMF to this mixture.

-

Addition of Starting Material: In a separate flask, dissolve the 5-Chloro-1H-indole-3-carbaldehyde (1 equivalent) in DMF. Add this solution dropwise to the cold nitrosating mixture from Step 1.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine. This step is crucial to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Self-Validation Step): The crude residue must be purified to ensure the integrity of the final product. Purify by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes:EtOAc).

-

Characterization: Collect the fractions containing the desired product (identified by TLC). Combine them and remove the solvent in vacuo to yield 3-Chloro-1H-indazole-5-carbaldehyde as a solid. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

-

3-chloro-1H-indazol-5-carbaldehyde. LookChem. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (PMC). [Link]

-

5-chloro-1H-indazole-3-carbaldehyde. PubChem, National Institutes of Health. [Link]

-

3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O). PubChemLite. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (PMC). [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Indazole-3-carbaldehyde. PubChem, National Institutes of Health. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI, Molecules. [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1H-indazole-5-carboxaldehyde 95 1086391-03-8 [sigmaaldrich.com]

- 4. 3-chloro-1H-indazol-5-carbaldehyde|lookchem [lookchem.com]

- 5. 3-Chloro-1H-indazole-5-carboxaldehyde 95 1086391-03-8 [sigmaaldrich.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazole-5-carbaldehyde

Introduction: The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like axitinib and pazopanib.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design. The compound 3-Chloro-1H-indazole-5-carbaldehyde is a highly functionalized derivative that serves as a versatile building block for chemical synthesis and drug discovery. The presence of three distinct reactive sites—the nucleophilic indazole nitrogen, the electrophilic aldehyde, and the chloro-substituted pyrazole ring—provides chemists with multiple handles for molecular elaboration.

This technical guide offers an in-depth exploration of the physicochemical properties, analytical characterization, synthesis, and reactivity of 3-Chloro-1H-indazole-5-carbaldehyde. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

3-Chloro-1H-indazole-5-carbaldehyde is systematically identified by its chemical formula, CAS registry number, and structural representations. These identifiers are crucial for unambiguous documentation and procurement.

-

Chemical Name: 3-Chloro-1H-indazole-5-carbaldehyde[2]

-

Synonym(s): 3-Chloro-1H-indazole-5-carboxaldehyde[2]

-

CAS Number: 1086391-03-8[2]

-

Molecular Formula: C₈H₅ClN₂O[2]

-

Molecular Weight: 180.59 g/mol [2]

-

InChI Key: PQBPTICJDNOFJF-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1=CC2=NNC(=C2C=C1C=O)Cl[3]

The molecular architecture is foundational to understanding the compound's properties and reactivity. The planar, bicyclic system consists of a benzene ring fused to a pyrazole ring, with a chloro substituent at position 3 and a carbaldehyde group at position 5.

Caption: 2D structure of 3-Chloro-1H-indazole-5-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application in research and development, influencing everything from reaction conditions to formulation. The key properties of 3-Chloro-1H-indazole-5-carbaldehyde are summarized below.

| Property | Value | Source |

| Appearance | Light yellow to yellow powder | [4] |

| Melting Point (mp) | 190-195 °C | [2] |

| Boiling Point (bp) | 391.7 ± 22.0 °C (Predicted) | [5] |

| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP (XLogP3) | 2.0 (Predicted) | [3] |

| Solubility | Data not available. Recommended to be determined experimentally in relevant organic solvents (e.g., DMSO, DMF, THF, Dichloromethane) and aqueous systems. | |

| pKa | Data not available. The indazole N-H proton is weakly acidic, and the pyrazole nitrogen is weakly basic. Experimental determination is recommended for designing pH-dependent assays or formulations. |

Expert Insights: The high melting point suggests a stable, crystalline solid with significant intermolecular forces, which is typical for planar heterocyclic systems capable of hydrogen bonding and π-stacking.[2] While the predicted boiling point is high, thermal decomposition is likely to occur before boiling under atmospheric pressure; therefore, purification via sublimation or distillation should be approached with caution, preferably under high vacuum. The predicted LogP of 2.0 indicates moderate lipophilicity, suggesting potential for cell permeability in biological assays.[3]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic methods provides a comprehensive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Indazole N-H: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.

-

Aldehyde C-H: A sharp singlet in the 9.9-10.2 ppm region.

-

Aromatic Protons: Three distinct signals in the aromatic region (7.5-8.5 ppm). The protons on the benzene ring will exhibit coupling patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene system.

Expected ¹³C NMR Signals:

-

Aldehyde Carbonyl (C=O): A signal in the 185-195 ppm range.

-

Aromatic & Heteroaromatic Carbons: Multiple signals between 110-150 ppm. The carbon bearing the chloro group (C3) will be significantly influenced by the halogen's electronic effects.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of polar organic compounds and to avoid exchange of the acidic N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm the proton count for each resonance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

-

N-H Stretch: A broad absorption band in the 3100-3300 cm⁻¹ region.[6]

-

C-H Stretch (Aromatic/Aldehyde): Sharp peaks around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.[6]

-

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the indazole ring system.[6]

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Protocol for IR Data Acquisition (ATR Method):

-

Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak at m/z 180. The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z 182) with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

High-Resolution MS (HRMS): An exact mass measurement should confirm the elemental formula C₈H₅ClN₂O. The calculated monoisotopic mass is 180.00903 Da.[3]

-

Key Fragments: Common fragmentation pathways may include the loss of CO (28 Da) from the aldehyde and loss of a chlorine radical (35/37 Da).

Protocol for LC-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography: Inject the sample onto a liquid chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases such as water and acetonitrile containing 0.1% formic acid to ensure protonation.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms of the indazole ring are readily protonated.

-

Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the protonated molecule [M+H]⁺ at m/z 181.01631.[3]

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the parent ion (m/z 181) to observe the characteristic fragment ions.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 3-Chloro-1H-indazole-5-carbaldehyde is essential for its use as a chemical intermediate.

Synthetic Approaches

Indazole-carbaldehydes can be synthesized via several methods. A well-established and relevant procedure involves the nitrosation of a corresponding indole derivative, followed by ring rearrangement.[1][6] This method provides direct access to the indazole core with the desired aldehyde functionality.

Caption: Workflow for synthesis via indole nitrosation.

Protocol for Synthesis of a Related Isomer (5-Chloro-1H-indazole-3-carbaldehyde): This protocol, adapted from the literature for a related isomer, serves as an authoritative and field-proven starting point for synthetic efforts.[1][6]

-

Reaction Setup: To a solution of sodium nitrite (NaNO₂, ~8 equivalents) in deionized water and DMF in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the cooled solution. This in-situ generation of nitrous acid is critical for controlling the reaction rate and minimizing side products.

-

Substrate Addition: Add a solution of the starting material, 5-chloro-indole, in DMF dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours or heat gently (e.g., to 50 °C) to drive the reaction to completion, as monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure compound.[1]

Reactivity Profile

The molecule's functionality dictates its synthetic utility. The three primary reactive centers offer orthogonal chemical handles for diversification.

Caption: Key reactivity hotspots on the molecule.

-

The Aldehyde Group: This is a versatile electrophilic handle. It can undergo:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction to form C-N bonds, a cornerstone of library synthesis.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.

-

Oxidation: Conversion to the corresponding carboxylic acid.[7]

-

Reduction: Conversion to a primary alcohol.

-

Condensation Reactions: Formation of various heterocycles.[1]

-

-

The Indazole N-H Group: The proton is acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic.

-

N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides allows for modification at the N1 or N2 position, profoundly impacting the compound's biological activity and physical properties.

-

-

The Chloro Group: The C3-chloro substituent is on an electron-deficient pyrazole ring, making it susceptible to modification.

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction with strong nucleophiles can displace the chloride.

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be used to form C-C, C-N, and C-O bonds, respectively. This is a powerful strategy for introducing molecular complexity.

-

Handling, Storage, and Safety

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][8][9]

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Conclusion

3-Chloro-1H-indazole-5-carbaldehyde is a valuable and versatile chemical building block for drug discovery and organic synthesis. Its well-defined physicochemical properties, including a high melting point and moderate lipophilicity, make it a tractable solid for laboratory use. The presence of three distinct and chemically addressable functional groups provides a rich platform for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides the foundational knowledge and practical protocols required for scientists to confidently and effectively incorporate this compound into their research programs.

References

-

Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Available at: [Link]

-

National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

PubChem. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068. Available at: [Link]

-

PubChemLite. 3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O). Available at: [Link]

-

PubChem. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. Available at: [Link]

-

PubChem. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Available at: [Link]

-

PubChemLite. 3-chloro-1h-indazole-5-carboxylic acid (C8H5ClN2O2). Available at: [Link]

-

ChemDirect. Sigma Aldrich Fine Chemicals Biosciences 3-Chloro-1H-indazole-5-carboxaldehyde 95%. Available at: [Link]

-

Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Available at: [Link]

-

ResearchGate. Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles | Request PDF. Available at: [Link]

-

NIST. 1H-indazole hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

-

AMERICAN ELEMENTS. Indazoles. Available at: [Link]

-

American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Available at: [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-クロロ-1H-インダゾール-5-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 3-chloro-1H-indazol-5-carbaldehyde | 1086391-03-8 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. PubChemLite - 3-chloro-1h-indazole-5-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. 3-クロロ-1H-インダゾール-5-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

3-Chloro-1H-indazole-5-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-1H-indazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its rigid structure and ability to participate in a multitude of hydrogen bonding and aromatic interactions have cemented its role in the design of targeted therapeutics. Marketed drugs such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core structure, underscoring its clinical and commercial significance.[3] Within this important class of molecules, functionalized intermediates like 3-Chloro-1H-indazole-5-carbaldehyde serve as critical starting points for the synthesis of vast chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth examination of this specific building block, offering technical data, synthetic insights, and strategic applications for researchers in pharmaceutical and chemical sciences.

Core Physicochemical & Structural Properties

3-Chloro-1H-indazole-5-carbaldehyde is a solid, typically appearing as a powder, with a defined set of properties that are crucial for its use in synthesis.[4] Its bifunctional nature—possessing both a reactive aldehyde group and a halogenated site suitable for cross-coupling reactions—makes it a versatile reagent.

Key Identifiers and Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O | [4][5][6] |

| Molecular Weight | 180.59 g/mol | [4][7] |

| Monoisotopic Mass | 180.00903 Da | [6] |

| CAS Number | 1086391-03-8 | [4][5] |

| Physical Form | Powder | [4] |

| Melting Point | 190-195 °C | [4] |

| InChI Key | PQBPTICJDNOFJF-UHFFFAOYSA-N | [4] |

| SMILES | Clc1n[nH]c2ccc(C=O)cc12 | [4] |

Molecular Structure and Tautomerism

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is considered the predominant form.[2] The chlorine atom at the C3 position and the carbaldehyde group at the C5 position provide distinct handles for sequential or orthogonal synthetic modifications.

Caption: Structure and potential tautomerism of the indazole core.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Chloro-1H-indazole-5-carbaldehyde is classified with the GHS07 pictogram, indicating it can be an irritant, and carries the H302 hazard statement: "Harmful if swallowed".[4]

Recommended Handling Protocol

A self-validating safety workflow is essential when handling this compound.

-

Engineering Controls : All manipulations should be performed within a certified chemical fume hood to prevent inhalation of the powder.

-

Personal Protective Equipment (PPE) :

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The required storage class code is 11 for combustible solids.[4]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Synthetic Utility and Reaction Pathways

The primary value of 3-Chloro-1H-indazole-5-carbaldehyde lies in its capacity as a versatile intermediate. The aldehyde and chloro-substituents are orthogonal reactive sites, allowing for a diverse range of subsequent chemical transformations.

Key Synthetic Transformations

The aldehyde at the C5 position is a classic electrophile, amenable to nucleophilic additions and reductive aminations, while the C3-chloro group is primed for transition-metal-catalyzed cross-coupling reactions.

Caption: Potential synthetic pathways from the title compound.

Representative Synthesis Protocol: Nitrosation of an Indole Precursor

Reaction: 5-Chloro-indole → 5-Chloro-1H-indazole-3-carboxaldehyde

Causality : This reaction proceeds via the electrophilic attack of a nitrosonium ion (generated in situ from sodium nitrite and acid) on the electron-rich indole ring. This is followed by a ring-opening and subsequent recyclization to form the thermodynamically stable indazole core.[8] The mild acidic conditions are crucial for preventing degradation of the sensitive indole starting material.[3]

Step-by-Step Methodology:

-

Setup : To a solution of 5-chloro-indole (2.0 mmol, 1.0 equiv.) in an appropriate solvent system, add sodium nitrite (NaNO₂).

-

Acidification : Slowly add a mild acid (e.g., acetic acid) to the mixture at a controlled temperature (typically room temperature). The slow addition is critical to manage the exothermic reaction and control the generation of the reactive nitrosonium species.

-

Reaction Monitoring : Stir the reaction for the required duration (e.g., 12 hours).[3] Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 8:2).[3]

-

Workup : Upon completion, the reaction mixture is typically quenched with water and extracted multiple times with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the pure 5-Chloro-1H-indazole-3-carboxaldehyde.[3] In the documented procedure, this method yielded the product as a brown solid with 96% yield.[3]

Applications in Medicinal Chemistry and Drug Discovery

The true value of 3-Chloro-1H-indazole-5-carbaldehyde is realized in its application as a foundational element for building libraries of potential drug candidates. The indazole nucleus is a known pharmacophore that interacts with numerous biological targets, most notably protein kinases.

By leveraging the orthogonal reactivity described in Section 3, medicinal chemists can systematically generate analogues for SAR studies:

-

C3 Position : The chloro group can be displaced via Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide variety of aryl, alkyl, or amino substituents. These modifications can probe deep into the ATP-binding pocket of kinases or other enzyme active sites.

-

C5 Position : The carbaldehyde can be converted into amines, amides, alcohols, or alkenes. These functional groups often serve as key hydrogen bond donors or acceptors, or as linkers to other pharmacophoric elements, enhancing target affinity and modulating physicochemical properties like solubility and cell permeability.

The indazole scaffold itself is not limited to kinase inhibition and has been explored for anti-parasitic, antibacterial, and anti-inflammatory activities, making this building block relevant across multiple therapeutic areas.[1]

Conclusion

3-Chloro-1H-indazole-5-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile and orthogonal reactivity, provide researchers with a reliable and powerful starting point for the synthesis of novel molecular entities. Understanding its structure, handling requirements, and synthetic potential is essential for any scientist aiming to leverage the proven therapeutic power of the indazole scaffold.

References

-

LookChem. 3-chloro-1H-indazol-5-carbaldehyde. [Link]

-

PubChemLite. 3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O). [Link]

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821-12829. Available from: [Link]

-

PubChem. 5-chloro-1H-indazole-3-carbaldehyde. [Link]

-

Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. [Link]

-

Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. [Link]

-

PubChem. Indazole-3-carbaldehyde. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

American Radiolabeled Chemicals. Sigma Aldrich Fine Chemicals Biosciences 3-Chloro-1H-indazole-5-carboxaldehyde 95%. [Link]

-

Tariq, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6388. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-クロロ-1H-インダゾール-5-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-chloro-1H-indazol-5-carbaldehyde|lookchem [lookchem.com]

- 6. PubChemLite - 3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-Depth Technical Guide to 3-Chloro-1H-indazole-5-carbaldehyde: Structure, Tautomerism, and Synthetic Considerations

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core structural features, explore the nuances of its tautomeric forms, and present a detailed, field-proven synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide array of biological activities.[1] The fused heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, provides a rigid and versatile scaffold for interacting with various biological targets. The C-3 functionalization of the 1H-indazole core, in particular, has yielded numerous valuable pharmaceutical precursors for the treatment of cancer and inflammatory diseases.[1] 3-Chloro-1H-indazole-5-carbaldehyde serves as a key intermediate, with its chloro and aldehyde functionalities providing reactive handles for further molecular elaboration and library synthesis.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Chloro-1H-indazole-5-carbaldehyde is characterized by the indazole bicyclic system, with a chlorine atom at position 3 and a formyl (carbaldehyde) group at position 5.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [2][3] |

| Molecular Weight | 180.59 g/mol | [2][3] |

| CAS Number | 1086391-03-8 | [2][3] |

| Appearance | Powder | [2][3] |

| Melting Point | 190-195 °C | [2][3] |

| SMILES | Clc1n[nH]c2ccc(C=O)cc12 | [2][3] |

| InChI | 1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | [2][3] |

The presence of the electron-withdrawing chloro and aldehyde groups significantly influences the electronic properties of the indazole ring system, impacting its reactivity and intermolecular interactions.

Annular Tautomerism: A Critical Consideration

A key feature of the indazole ring system is annular tautomerism, which describes the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4][5] This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

Caption: Tautomeric equilibrium of 3-Chloro-indazole-5-carbaldehyde.

Generally, the 1H-indazole tautomer is thermodynamically more stable and thus the predominant form.[6][7] This stability is attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H-tautomer.[1] The energy difference between these two forms for the parent indazole is approximately 2.3 kcal/mol.[7]

The substituents on the indazole ring can influence the position of this equilibrium. For 3-Chloro-1H-indazole-5-carbaldehyde:

-

The 3-chloro substituent: Being electron-withdrawing, it can influence the electron density at the adjacent nitrogen atoms, potentially affecting the relative basicity and the proton affinity of N1 and N2.

-

The 5-carbaldehyde substituent: This is also an electron-withdrawing group, which will impact the overall electronic distribution within the benzene portion of the molecule.

The tautomeric state is not merely a structural curiosity; it has profound implications for the molecule's reactivity, spectroscopic properties, and biological interactions. For instance, the photoreactivity of indazoles has been shown to be tautomer-dependent.[4] Therefore, a thorough understanding and control of the tautomeric equilibrium are crucial for predictable outcomes in synthetic transformations and for rational drug design.

Synthetic Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring can be effectively achieved via the Vilsmeier-Haack reaction.[2][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] The following protocol outlines a robust procedure for the synthesis of 3-Chloro-1H-indazole-5-carbaldehyde from 3-chloro-1H-indazole.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure and should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring safety.

-

-

Reaction with 3-Chloro-1H-indazole: To the freshly prepared Vilsmeier reagent, add a solution of 3-chloro-1H-indazole (1 equivalent) in anhydrous DMF.

-

Expertise: Using anhydrous DMF is critical as the Vilsmeier reagent is moisture-sensitive.

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction completion.

-

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Trustworthiness: The careful, slow addition to ice and subsequent basification are essential to manage the quenching of the reactive species and to ensure complete hydrolysis without side reactions.

-

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of the Final Product

The identity and purity of the synthesized 3-Chloro-1H-indazole-5-carbaldehyde should be confirmed by standard analytical techniques. Based on literature data for a closely related isomer, 5-Chloro-1H-indazole-3-carboxaldehyde, the following characteristic signals are expected:[9]

-

¹H NMR (in Acetone-d₆): A characteristic singlet for the aldehyde proton (CHO) is expected at approximately δ 10.0-10.2 ppm. A broad singlet corresponding to the N-H proton of the indazole ring will likely appear far downfield (δ > 13 ppm). The aromatic protons will appear as doublets and doublets of doublets in the range of δ 7.5-8.2 ppm.

-

¹³C NMR (in Acetone-d₆): The carbonyl carbon of the aldehyde will resonate at approximately δ 187-190 ppm. The remaining aromatic and indazole carbons will appear in the δ 110-145 ppm region.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1660-1680 cm⁻¹.

Conclusion

3-Chloro-1H-indazole-5-carbaldehyde is a valuable building block in synthetic and medicinal chemistry. Its structural features, particularly the potential for tautomerism, must be carefully considered when planning synthetic routes and designing new molecular entities. The Vilsmeier-Haack reaction provides a reliable method for its synthesis, and a thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. This guide provides the foundational knowledge required for the effective utilization of this important compound in research and development.

References

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available at: [Link]

-

Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Available at: [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

3-chloro-1h-indazole-5-carboxaldehyde (C8H5ClN2O). PubChem. Available at: [Link]

-

3-chloro-1h-indazole-5-carboxaldehyde. LookChem. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

5-chloro-1H-indazole-3-carbaldehyde. PubChem. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

-

Tautomerism and some distinctive δ values ( 1 H and 13 C NMR) for compound 3c. ResearchGate. Available at: [Link]

-

N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Institutes of Health. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Indazole-3-carbaldehyde. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 3-Chloro-1H-indazole-5-carbaldehyde

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Chloro-1H-indazole-5-carbaldehyde. As a crucial building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not only the spectral data but also the underlying principles and practical methodologies for its acquisition and interpretation.

Introduction: The Significance of 3-Chloro-1H-indazole-5-carbaldehyde

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] The specific molecule, 3-Chloro-1H-indazole-5-carbaldehyde (CAS No: 1086391-03-8 / 102735-84-2), serves as a key intermediate in the synthesis of a variety of substituted indazoles. Its structure, featuring a reactive aldehyde group and a chlorine substituent, allows for diverse chemical modifications, making it a valuable scaffold in the development of novel therapeutics. Accurate structural elucidation via NMR spectroscopy is the cornerstone of ensuring the identity and purity of this compound and its subsequent derivatives.

The Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure in solution.[3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[4] This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.

The resulting NMR spectrum provides four key pieces of information:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the nucleus. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[5]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring nuclei. This "spin-spin coupling" provides information about the connectivity of atoms.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further detail on the spatial relationship and bonding between coupled nuclei.

¹H and ¹³C NMR Spectral Data for 3-Chloro-1H-indazole-5-carbaldehyde

The following spectral data were obtained on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR, using acetone-d₆ as the solvent.[6]

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| NH | 13.28 | br s | - | 1H |

| CHO | 10.19 | s | - | 1H |

| H-4 | 8.16 | dd | 2.0, 0.5 | 1H |

| H-7 | 7.75 | dd | 9.0, 0.5 | 1H |

| H-6 | 7.47 | dd | 9.0, 2.0 | 1H |

br s = broad singlet, s = singlet, dd = doublet of doublets

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm |

| C=O | 187.5 |

| C-3 | 144.6 |

| C-3a | 141.0 |

| C-5 | 130.0 |

| C-7a | 128.8 |

| C-7 | 122.5 |

| C-6 | 121.1 |

| C-4 | 113.5 |

Spectral Interpretation and Assignment

The unambiguous assignment of each signal to a specific nucleus is critical for structural confirmation. The following analysis is based on established principles of NMR spectroscopy and comparative data from similar substituted indazole structures.[3][7]

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22055864&t=l"]; a [label=""]; } caption { label = "Structure of 3-Chloro-1H-indazole-5-carbaldehyde"; fontsize = 10; }

¹H NMR Assignments:

-

13.28 ppm (br s, 1H, NH): The broad singlet at a very high chemical shift is characteristic of the acidic indazole N-H proton. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

-

10.19 ppm (s, 1H, CHO): The singlet in the far downfield region is unequivocally assigned to the aldehyde proton. The strong deshielding effect of the carbonyl group and the lack of adjacent protons result in a sharp singlet.

-

8.16 ppm (dd, J = 2.0, 0.5 Hz, 1H, H-4): This signal is assigned to the proton at the C-4 position. It is deshielded by the adjacent aldehyde group at C-5. The multiplicity is a doublet of doublets due to coupling with H-6 (J ≈ 2.0 Hz, a four-bond meta-coupling) and H-7 (J ≈ 0.5 Hz, a five-bond para-coupling).

-

7.75 ppm (dd, J = 9.0, 0.5 Hz, 1H, H-7): This signal corresponds to the proton at the C-7 position. It appears as a doublet of doublets due to coupling with H-6 (J ≈ 9.0 Hz, a three-bond ortho-coupling) and H-4 (J ≈ 0.5 Hz, a five-bond para-coupling).

-

7.47 ppm (dd, J = 9.0, 2.0 Hz, 1H, H-6): This signal is assigned to the proton at the C-6 position. It is split into a doublet of doublets by coupling to H-7 (J ≈ 9.0 Hz, ortho-coupling) and H-4 (J ≈ 2.0 Hz, meta-coupling).

¹³C NMR Assignments:

-

187.5 ppm (C=O): The signal at the highest chemical shift is characteristic of a carbonyl carbon in an aldehyde.

-

144.6 ppm (C-3): This quaternary carbon is deshielded due to its attachment to the electronegative chlorine atom and its position within the pyrazole ring.

-

141.0 ppm (C-3a): This is one of the two quaternary carbons at the fusion of the benzene and pyrazole rings.

-

130.0 ppm (C-5): This carbon is deshielded by the attached aldehyde group.

-

128.8 ppm (C-7a): This is the second quaternary carbon at the ring fusion.

-

122.5 ppm (C-7): An aromatic methine carbon.

-

121.1 ppm (C-6): An aromatic methine carbon.

-

113.5 ppm (C-4): An aromatic methine carbon.

The interpretation of these spectra is a logical process of deduction, as illustrated in the following diagram:

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a field-proven methodology for the analysis of small organic molecules like 3-Chloro-1H-indazole-5-carbaldehyde.

1. Sample Preparation:

-

Mass: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

-

Solvent: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ is a suitable choice for this molecule. Use approximately 0.6-0.7 mL of the solvent.[9]

-

Vial: Dissolve the sample in a clean, dry vial before transferring to the NMR tube.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition:

The following is a general workflow for acquiring NMR spectra.

Typical Acquisition Parameters:

-

¹H NMR (300 MHz):

-

Pulse Width: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (increase for dilute samples)

-

-

¹³C NMR (75 MHz):

-

Pulse Program: zgpg30 (proton-gated decoupling)

-

Pulse Width: 30°

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128 or more, depending on concentration.[1]

-

3. Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is established for accurate integration.

-

Referencing: The chemical shift scale is calibrated using the residual solvent peak (acetone-d₆: δH = 2.05 ppm, δC = 29.84 ppm).[6]

Conclusion

This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 3-Chloro-1H-indazole-5-carbaldehyde. By presenting not only the data but also the principles behind its interpretation and the protocols for its acquisition, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize this important chemical intermediate. The detailed spectral assignments, supported by fundamental NMR theory, serve as a reliable reference for the structural verification of this compound in synthetic and medicinal chemistry applications.

References

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

-

Claramunt, R. M., Santa María, M. D., Sanz, D., Alkorta, I., & Elguero, J. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566–570. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 5, 2026, from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved January 5, 2026, from [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Goldenberg, D. P. (n.d.). Principles of NMR Spectroscopy. University Science Books. [Link]

-

Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods (2nd ed.). Wiley. [Link]

-

University of Oxford. (n.d.). NMR Textbooks. NMR Facility. Retrieved January 5, 2026, from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Retrieved January 5, 2026, from [Link]

- Günther, H. (2013).

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]

-

PubChem. (n.d.). 5-chloro-1H-indazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5713. [Link]

-

International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT, 8(12). [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved January 5, 2026, from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 5, 2026, from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Oregon State University. (n.d.). CH362: Assignment of NMR Spectra. Retrieved January 5, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Department of Chemistry. Retrieved January 5, 2026, from [Link]

-

University of California, Davis. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

-

University of Washington. (2020, May 4). Optimized Default 13C Parameters. Department of Chemistry NMR Facility. [Link]

-

ResearchGate. (n.d.). Schematic representation of the workflow for the application of.... Retrieved January 5, 2026, from [Link]

-

inChemistry. (n.d.). How NMR Works Flow Chart. American Chemical Society. [Link]

-

ResearchGate. (n.d.). NMR workflow (a) diagram of the standard steps of the workflow that.... Retrieved January 5, 2026, from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 5, 2026, from [Link]

-

Books, R. S. C. (2018). Acquiring 1 H and 13 C Spectra. In A Practical Guide to NMR Spectroscopy. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

-

Weizmann Institute of Science. (n.d.). How to make an NMR sample. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved January 5, 2026, from [Link]

-

Wu, Y., & Chen, G. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(27), 9417–9427. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]

- 9. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]

Solubility Profile of 3-Chloro-1H-indazole-5-carbaldehyde in Common Laboratory Solvents

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-1H-indazole-5-carbaldehyde (CAS No. 1086391-03-8), a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of standardized public data, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to empower researchers to accurately predict and determine the solubility of this compound, ensuring its effective use in synthesis, purification, and screening workflows. The guide details the physicochemical properties influencing solubility, presents a predictive qualitative assessment, and provides rigorous, step-by-step protocols for both qualitative classification and precise quantitative measurement.

Compound Overview and Physicochemical Properties

3-Chloro-1H-indazole-5-carbaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a versatile indazole core, making it a valuable intermediate in the synthesis of complex therapeutic agents. An accurate understanding of its solubility is paramount for reaction setup, solvent selection for chromatography, and preparation of stock solutions for biological assays.

The compound's fundamental properties, summarized in Table 1, provide the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of 3-Chloro-1H-indazole-5-carbaldehyde

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point (mp) | 190-195 °C | [1][2] |

| Predicted logP | 2.03 | [2][3] |

| SMILES String | Clc1n[nH]c2ccc(C=O)cc12 | [1] |

| InChI Key | PQBPTICJDNOFJF-UHFFFAOYSA-N |[1] |

Theoretical Principles of Solubility: A Mechanistic View

The solubility of a solid compound in a liquid solvent is governed by the interplay between intermolecular forces and the energy required to break the solid's crystal lattice structure. The principle of "like dissolves like" serves as a foundational guideline.[4]

Causality Behind Solubility Predictions:

-

Polarity and Hydrogen Bonding: The 3-Chloro-1H-indazole-5-carbaldehyde molecule possesses distinct polar and non-polar regions. The indazole ring contains an N-H group (a hydrogen bond donor) and nitrogen atoms (hydrogen bond acceptors). The carbaldehyde group (-CHO) is also polar and can act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

-

Apolar Characteristics: The aromatic benzene portion of the indazole ring and the chloro-substituent contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents. The predicted LogP value of ~2.0 indicates a moderate lipophilicity, balancing its polar features.[2][3]

-

Crystal Lattice Energy: A critical, often overlooked factor is the compound's high melting point (190-195 °C).[1][2] A high melting point indicates strong intermolecular forces within the crystal lattice. A significant amount of energy is required to overcome these forces before the solute can dissolve. This high lattice energy will inherently limit solubility even in solvents that are otherwise a good chemical match.

Predictive Qualitative Solubility Profile

Based on the principles above, we can forecast the compound's likely solubility across common solvent classes.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be very low. While the molecule has hydrogen bonding capabilities, its overall aromatic character and the energy needed to break the crystal lattice will dominate. Solubility is expected to be poor in water but may increase slightly in alcohols like methanol and ethanol, which can engage in hydrogen bonding while also solvating the aromatic portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent candidates for dissolving 3-Chloro-1H-indazole-5-carbaldehyde. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are particularly effective at solvating a wide range of organic molecules. Acetonitrile may also be an effective solvent. These solvents can disrupt the crystal lattice without the steric hindrance sometimes associated with protic solvents.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be very poor. These solvents lack the polarity and hydrogen bonding ability to effectively solvate the polar functional groups of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. These solvents have an intermediate polarity and can interact favorably with both the chloro-substituent and the aromatic system.

Experimental Determination of Solubility: Protocols

Given the lack of published quantitative data, direct experimental determination is essential. The following protocols are designed to provide a robust framework for this analysis.

Protocol for Qualitative Solubility Classification

This initial screening protocol rapidly categorizes the compound's solubility, guiding solvent selection for further experiments.[5][6][7]

Methodology:

-

Preparation: Label a series of small test tubes (e.g., 13x100 mm) for each solvent to be tested (Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

-

Sample Addition: Add approximately 5-10 mg of 3-Chloro-1H-indazole-5-carbaldehyde to each tube. The exact mass is less critical than consistency across tests.

-

Solvent Addition: Add the test solvent dropwise (or in 0.1 mL increments) up to a total volume of 1 mL, vortexing or shaking vigorously for 30-60 seconds after each addition.[8]

-

Observation: Visually inspect the tube against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Acid/Base Test: The results from 5% HCl and 5% NaOH can indicate if the compound forms a soluble salt, suggesting the presence of basic or acidic functional groups, respectively.[6][7]

The following diagram outlines the logical workflow for this qualitative assessment.

Caption: Workflow for qualitative solubility classification.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for accurately determining the solubility of a compound at a specific temperature.[4]

Methodology:

-

Preparation: To a series of glass vials, add an excess amount of 3-Chloro-1H-indazole-5-carbaldehyde (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Seal the vials tightly. Place them in an incubator shaker or on a shaking platform in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.[4]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particulates. This step is critical for accuracy.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[4]

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report the result in mg/mL or g/L.

The quantitative determination workflow is visualized below.

Caption: Workflow for the quantitative shake-flask solubility method.

Data Presentation

Quantitative results should be compiled into a clear, concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 3-Chloro-1H-indazole-5-carbaldehyde at 25 °C

| Solvent | Classification | Dielectric Constant¹ | Quantitative Solubility |

|---|---|---|---|

| Water | (e.g., Insoluble) | 80.1 | (e.g., <0.1 mg/mL) |